2-(2,4-DICHLOROPHENOXY)-N'~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE
Description
2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O5/c1-22-13-4-3-10(23(26)27)7-11(13)16(17(22)25)21-20-15(24)8-28-14-5-2-9(18)6-12(14)19/h2-7,25H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAJAWNJRYRDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Condensation with Hydrazine: The intermediate is then condensed with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Nitroindole: The hydrazide is coupled with 1-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitroindole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE: Lacks the nitroindole moiety, resulting in different chemical and biological properties.
1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOLE-3-CARBALDEHYDE: Contains the nitroindole moiety but lacks the dichlorophenoxy group.
Uniqueness
The combination of the dichlorophenoxy and nitroindole moieties in 2-(2,4-DICHLOROPHENOXY)-N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE imparts unique chemical and biological properties that distinguish it from similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
